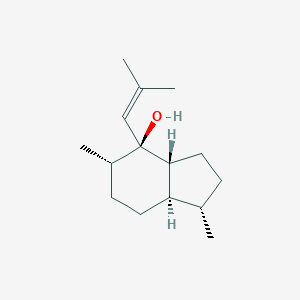
(-)-Tamariscol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Tamariscol is a natural product that is isolated from the roots of Tamarix gallica. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
Phytochemical Properties and Pharmacological Potential
- Tamarix Articulata (T. articulata) , also known as Tamarisk or Athal, is recognized for its rich phytochemical content, particularly polyphenolics and flavonoids. These compounds bestow T. articulata with significant antioxidant, anti-inflammatory, and antiproliferative properties. It holds promise as a potential drug candidate for treating various clinical conditions, including cancer (Alnuqaydan & Rahb, 2019).
Traditional Uses and Modern Pharmacological Insights
- The genus Tamarix , commonly known as tamarisk, encompasses over 60 species of halophyte plants traditionally utilized in Asian and African countries for treating infections, wounds, and liver and spleen disorders. Despite its potential health benefits, Tamarix is not well-known in modern medicine. It's imperative to conduct high-quality preclinical studies and well-designed clinical trials to validate the safety and efficacy of these plants in humans (Bahramsoltani et al., 2020).
Environmental Impact and Management
- Tamarix species (saltcedar, tamarisk) have spread across vast areas in western North America, posing challenges in water resource management, native riparian vegetation restoration, and wildlife habitat improvement. The outcomes of saltcedar control efforts are variable, emphasizing the need for site-specific management strategies, rigorous monitoring, and balanced consideration of the environmental impacts (Shafroth et al., 2005).
Propiedades
Número CAS |
131615-60-6 |
|---|---|
Nombre del producto |
(-)-Tamariscol |
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1S,3aR,4R,5S,7aR)-1,5-dimethyl-4-(2-methylprop-1-enyl)-1,2,3,3a,5,6,7,7a-octahydroinden-4-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)9-15(16)12(4)6-7-13-11(3)5-8-14(13)15/h9,11-14,16H,5-8H2,1-4H3/t11-,12-,13+,14+,15+/m0/s1 |
Clave InChI |
JOARPSTUQGJONT-VQJWOFKYSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@@H]1CC[C@@H]([C@@]2(C=C(C)C)O)C |
SMILES |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
SMILES canónico |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




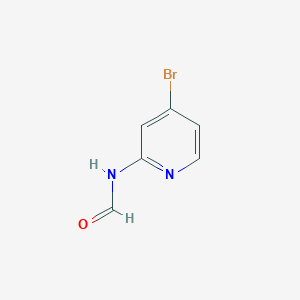

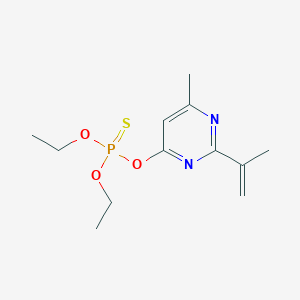
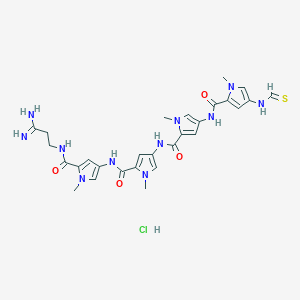
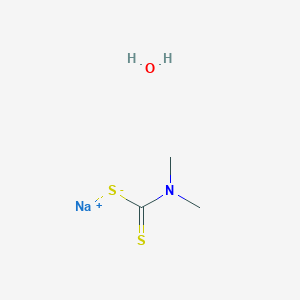
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
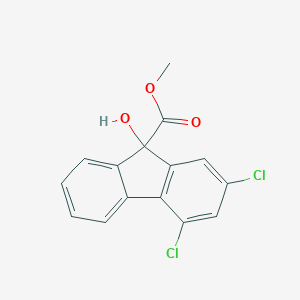
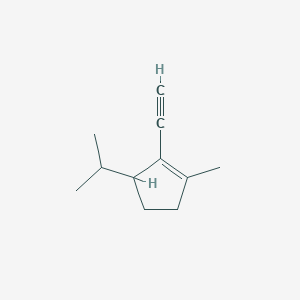
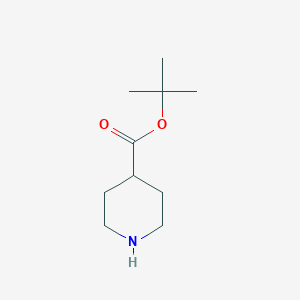

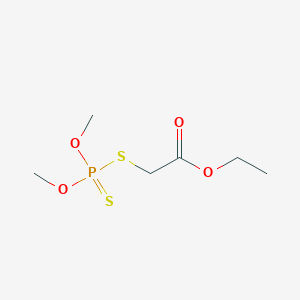
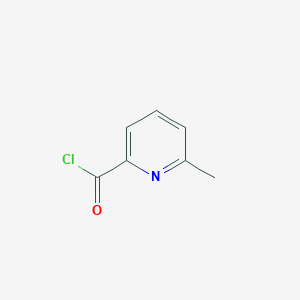
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)